molecular formula C15H17NOS2 B2693667 N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide CAS No. 2034383-96-3

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2693667
CAS No.: 2034383-96-3
M. Wt: 291.43
InChI Key: OGTYEESHVFMLKO-UHFFFAOYSA-N
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Description

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a cyclopentyl ring substituted with thiophene groups at specific positions

Preparation Methods

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of thiophene groups: Thiophene groups can be introduced via substitution reactions using thiophene derivatives.

    Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide involves its interaction with molecular targets and pathways. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds with similar thiophene groups but different substituents or ring structures.

    Cyclopentyl derivatives: Compounds with a cyclopentyl ring but different functional groups.

The uniqueness of this compound lies in its specific combination of thiophene and cyclopentyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-thiophen-3-yl-N-(1-thiophen-2-ylcyclopentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c17-14(10-12-5-9-18-11-12)16-15(6-1-2-7-15)13-4-3-8-19-13/h3-5,8-9,11H,1-2,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTYEESHVFMLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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